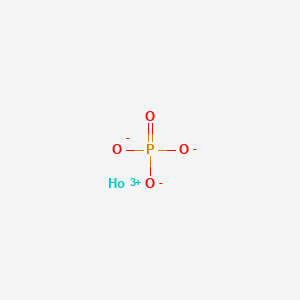

Holmium(III) phosphate

描述

Structure

2D Structure

属性

CAS 编号 |

14298-39-6 |

|---|---|

分子式 |

H3HoO4P |

分子量 |

262.926 g/mol |

IUPAC 名称 |

holmium;phosphoric acid |

InChI |

InChI=1S/Ho.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

GHJOLHIXGZDNBM-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Ho+3] |

规范 SMILES |

OP(=O)(O)O.[Ho] |

其他CAS编号 |

14298-39-6 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis Methodologies for Holmium Iii Phosphate Systems

Aqueous Precipitation Routes

Aqueous precipitation represents a straightforward and widely used approach for synthesizing inorganic materials like Holmium(III) phosphate (B84403) from soluble precursors. This category can be broadly divided into direct and homogeneous precipitation techniques.

Direct precipitation involves the direct mixing of solutions containing the constituent ions, leading to the rapid formation of an insoluble product. For Holmium(III) phosphate nanomaterials, this typically involves combining an aqueous solution of a soluble holmium salt with a phosphate source. patsnap.com

A common procedure begins with preparing separate solutions of a Ho³⁺ salt, such as holmium nitrate (B79036) (Ho(NO₃)₃·6H₂O), and a phosphate salt, like disodium (B8443419) hydrogen phosphate (Na₂HPO₄·12H₂O). patsnap.com The phosphate solution is then added to the holmium solution under continuous stirring. patsnap.com A critical step in controlling the morphology of the resulting nanomaterials is the careful adjustment of the reaction mixture's pH to a value between 0.5 and 3.0. patsnap.com Following pH adjustment, the solution is aged at a controlled temperature, typically between 20°C and 90°C, for one hour or more to allow for the growth and crystallization of the this compound nanomaterials. patsnap.com This method is effective for producing various nanostructures, including nanowires, nanorods, and nanoparticles. patsnap.com

Table 1: Typical Parameters for Direct Precipitation of HoPO₄ Nanomaterials

| Parameter | Value/Reagent | Purpose |

|---|---|---|

| Holmium Precursor | Holmium Nitrate [Ho(NO₃)₃·6H₂O] | Source of Ho³⁺ ions |

| Phosphate Precursor | Disodium Phosphate [Na₂HPO₄·12H₂O] | Source of PO₄³⁻ ions |

| Stirring Speed | ~350 rpm | Ensures homogeneous mixing of reactants |

| pH | 0.5 - 3.0 | Controls nucleation and growth kinetics |

| Aging Temperature | 20 - 90 °C | Promotes crystallization and particle growth |

This table is based on data from a patented preparation method for holmium phosphate nanomaterials. patsnap.com

Homogeneous precipitation is a technique where the precipitating agent is not added directly but is generated slowly and uniformly throughout the solution. iupac.orglibretexts.org This approach minimizes high local supersaturation, which often occurs in direct precipitation, resulting in the formation of larger, more uniform, and purer crystalline particles that are easier to filter. libretexts.org

The precipitating agent is produced by an in-situ chemical reaction. iupac.org For phosphates, this can be achieved in several ways. One method involves the slow hydrolysis of urea, which decomposes upon heating to produce ammonia, gradually increasing the solution's pH and causing controlled precipitation. aston.ac.uk Another strategy is the "cation-release" technique, where the metal ion (in this case, Ho³⁺) is initially sequestered in a stable complex, such as with ethylenediaminetetraacetic acid (EDTA). The slow decomposition of this complex, often triggered by an oxidizing agent like hydrogen peroxide, gradually releases the holmium ions into the solution to react with the phosphate ions present. aston.ac.uknih.gov This controlled release ensures that the precipitation occurs slowly and uniformly. libretexts.org

Table 2: Conceptual Comparison of Precipitation Methods

| Feature | Direct Precipitation | Homogeneous Precipitation |

|---|---|---|

| Reagent Addition | Direct mixing of precipitant | Precipitant generated in situ |

| Supersaturation | High, localized | Low, uniform |

| Particle Size | Often small, colloidal | Larger, more crystalline |

| Purity | Prone to occlusions and impurities | Generally higher purity |

| Filtration | Can be difficult | Typically easier |

Solution-Based Approaches

Solution-based synthesis methods provide excellent control over the composition and properties of the final material at a molecular level. The sol-gel process is a prominent example of this approach.

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. nih.gov The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. nih.gov For this compound, this would involve the hydrolysis and condensation of molecular precursors containing holmium and phosphorus.

The synthesis typically starts with a solution of a holmium precursor, such as a holmium alkoxide or salt (e.g., holmium nitrate), and a phosphorus precursor. nih.gov Common phosphorus precursors include triethyl phosphate (TEP) or phosphoric acid. nih.gov These precursors undergo hydrolysis and polycondensation reactions to form a three-dimensional network structure, resulting in a gel. nih.gov The gel is then aged, dried to remove the solvent, and finally subjected to a heat treatment (calcination) to remove organic residues and induce crystallization of the desired this compound phase. researchgate.net The sol-gel method offers excellent chemical homogeneity and can be used to synthesize materials at relatively low temperatures. nih.gov

Table 3: Common Precursors in Sol-Gel Synthesis of Metal Phosphates

| Ion Source | Precursor Example | Chemical Formula |

|---|---|---|

| Holmium (Ho³⁺) | Holmium(III) Nitrate Tetrahydrate | Ho(NO₃)₃·4H₂O |

| Holmium(III) Ethoxide | Ho(OC₂H₅)₃ | |

| Phosphate (PO₄³⁻) | Triethyl Phosphate (TEP) | C₆H₁₅O₄P |

| Phosphorus Pentoxide | P₂O₅ |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in solutions at temperatures above the solvent's boiling point, carried out in a sealed vessel called an autoclave. sigmaaldrich.com When water is the solvent, the process is termed "hydrothermal," while "solvothermal" refers to the use of non-aqueous solvents. sigmaaldrich.comornl.gov

These methods are highly effective for producing well-crystallized materials directly from solution, often without the need for a post-synthesis calcination step. nih.gov The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the product. znaturforsch.com For this compound, a typical hydrothermal synthesis would involve placing a mixture of a holmium salt (e.g., HoCl₃) and a phosphate source (e.g., H₃PO₄ or a soluble phosphate salt) in an aqueous solution inside a Teflon-lined autoclave. frontiersin.orgresearchgate.net The autoclave is then heated to a specific temperature (e.g., 120-250°C) for a set duration (hours to days). frontiersin.org During this process, HoPO₄ crystals nucleate and grow. Researchers have found that hydrothermal conditions can favor the formation of denser, less hydrated, and higher-dimensional structures compared to syntheses at ambient temperature. researchgate.net

Table 4: Typical Parameters for Hydrothermal/Solvothermal Synthesis

| Parameter | Description | Typical Range |

|---|---|---|

| Solvent | Water (hydrothermal) or organic liquid (solvothermal) | - |

| Temperature | Reaction temperature inside the autoclave | 100 - 1000 °C |

| Pressure | Autogenous pressure generated by the heated solvent | 1 atm - 10,000 atm |

| Time | Duration of the heating process | A few hours to several days |

| Precursors | Soluble or sparingly soluble salts of the desired elements | - |

Solid-State Synthesis Approaches for Complex Phosphates

Solid-state synthesis, also known as the ceramic method, is a traditional and powerful technique for preparing polycrystalline solids. This method involves the direct reaction of solid starting materials at high temperatures. It is particularly useful for synthesizing complex or mixed-metal phosphates that are not easily accessible through solution-based routes.

The process begins with the intimate mixing of stable, solid precursors, such as holmium oxide (Ho₂O₃), an alkali metal carbonate or phosphate (e.g., Na₂CO₃), and a phosphorus source like ammonium (B1175870) dihydrogen phosphate ((NH₄)₂HPO₄). researchgate.net The mixture is thoroughly ground to maximize the contact area between the reactant particles. The homogenized powder is then heated in a furnace at high temperatures, often in multiple stages with intermediate grinding, to ensure a complete reaction and the formation of a homogeneous final product. The high temperatures provide the thermal energy needed to overcome the kinetic barriers of diffusion and reaction in the solid state. This approach is well-suited for producing thermally stable, complex holmium-containing phosphates.

Table 5: Example Precursors for Solid-State Synthesis of a Complex Phosphate (e.g., NaHo(PO₃)₄)

| Component | Precursor Example | Chemical Formula |

|---|---|---|

| Holmium | Holmium(III) Oxide | Ho₂O₃ |

| Alkali Metal | Sodium Carbonate | Na₂CO₃ |

| Phosphate | Ammonium Dihydrogen Phosphate | (NH₄)H₂PO₄ |

Nanostructure Fabrication Techniques

The fabrication of this compound nanostructures has garnered significant interest due to their potential applications in various technological fields. The precise control over the size, shape, and dimensionality of these nanomaterials is crucial for tailoring their specific properties. This section details the controlled synthesis of this compound nanoparticles and explores methodologies for the formation of one-dimensional (1D) nanostructures.

Controlled Synthesis of this compound Nanoparticles

A successful method for the controlled synthesis of this compound (HoPO₄) nanoparticles involves a homogeneous precipitation reaction within a polyol medium. chemistry.kz This approach allows for tunable control over the nanoparticle size by adjusting the concentration of the phosphate precursor.

The synthesis is typically carried out using holmium acetate (B1210297) as the holmium source and phosphoric acid as the phosphate source. chemistry.kz Butylene glycol often serves as the polyol medium, which also acts as a solvent and a stabilizing agent. The reaction is conducted at an elevated temperature, for instance, by dissolving holmium acetate in butylene glycol at 70 °C, followed by the addition of phosphoric acid after the solution cools to room temperature. chemistry.kz The subsequent reaction can be accelerated using microwave irradiation, for example, at 180 °C for one hour. chemistry.kz

The concentration of phosphoric acid has been identified as a critical parameter in controlling the size of the resulting HoPO₄ nanoparticles. chemistry.kz Experimental findings have demonstrated that varying the molarity of phosphoric acid allows for the production of cube-shaped nanoparticles with average sizes of 27 nm, 48 nm, and 80 nm. chemistry.kz A lower concentration of phosphoric acid (e.g., 0.075 M) tends to produce smaller nanoparticles, while a higher concentration (e.g., 0.30 M) results in larger nanoparticles. chemistry.kz

The following table summarizes the experimental conditions for the size-controlled synthesis of HoPO₄ nanoparticles.

| Holmium Precursor | Phosphate Precursor | Solvent | Reaction Conditions | Resulting Nanoparticle Size |

|---|---|---|---|---|

| Holmium Acetate (0.01 M) | Phosphoric Acid (0.075 M) | Butylene Glycol | Microwave at 180 °C for 1 hour | 27 nm |

| Holmium Acetate (0.01 M) | Phosphoric Acid (0.15 M) | Butylene Glycol | Microwave at 180 °C for 1 hour | 48 nm |

| Holmium Acetate (0.01 M) | Phosphoric Acid (0.30 M) | Butylene Glycol | Microwave at 180 °C for 1 hour | 80 nm |

Formation of One-Dimensional this compound Nanostructures (e.g., Nanowires, Nanorods, Nanotubes, Nanofibers)

While the synthesis of zero-dimensional this compound nanoparticles is established, the fabrication of one-dimensional (1D) nanostructures such as nanowires, nanorods, nanotubes, and nanofibers is an area of ongoing research. Methodologies developed for other lanthanide phosphates, however, provide a strong foundation for the potential synthesis of 1D HoPO₄ nanostructures. These techniques primarily focus on directing the anisotropic growth of the nanocrystals.

Hydrothermal and Solvothermal Methods: Hydrothermal and solvothermal syntheses are widely employed for the production of 1D nanostructures of various materials, including other lanthanide phosphates like LaPO₄ and GdPO₄. mdpi.com These methods involve a chemical reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). For the synthesis of 1D HoPO₄ nanostructures, a holmium salt (e.g., holmium chloride or nitrate) and a phosphate source (e.g., phosphoric acid or an ammonium phosphate salt) would be the primary reactants.

The anisotropic growth required for the formation of nanorods or nanowires can be encouraged by the use of structure-directing agents or surfactants. These molecules can selectively adsorb to specific crystallographic faces of the growing nanocrystal, inhibiting growth in certain directions and promoting it in others. The choice of solvent can also play a crucial role in controlling the morphology of the final product.

Surfactant-Assisted Synthesis: The use of surfactants is a key strategy in promoting the formation of 1D nanostructures. Cationic, anionic, or non-ionic surfactants can be added to the reaction mixture to control the nucleation and growth processes. For instance, in the synthesis of other nanomaterials, surfactants have been shown to act as templates, directing the self-assembly of nanoparticles into larger, ordered structures like nanorods.

The following table outlines a hypothetical set of parameters for the surfactant-assisted hydrothermal synthesis of this compound nanorods, based on established methods for analogous materials.

| Synthesis Method | Holmium Precursor | Phosphate Precursor | Solvent | Structure-Directing Agent | Potential 1D Nanostructure |

|---|---|---|---|---|---|

| Hydrothermal/Solvothermal | Holmium(III) Chloride | Ammonium Dihydrogen Phosphate | Water/Ethanol mixture | Cetyltrimethylammonium bromide (CTAB) | Nanorods/Nanowires |

| Surfactant-Assisted Solvothermal | Holmium(III) Nitrate | Triethyl Phosphate | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | Nanorods |

Template-Assisted Synthesis for Nanotubes: The fabrication of nanotubes generally requires the use of a template. This can involve the deposition of the desired material onto a pre-existing nanorod or nanowire template, followed by the removal of the template core. Alternatively, porous membranes with nano-sized channels can be used as templates, where the material is deposited onto the walls of the pores.

Electrospinning for Nanofibers: Electrospinning is a versatile technique for producing long, continuous nanofibers. This method involves the ejection of a polymer solution containing the precursor materials through a nozzle in the presence of a strong electric field. For this compound nanofibers, a solution containing a suitable polymer (e.g., polyvinylpyrrolidone) and holmium and phosphate precursors would be electrospun, followed by a calcination step to remove the polymer and form the crystalline HoPO₄ nanofibers.

Advanced Structural Characterization of Holmium Iii Phosphate Systems

Crystallographic Analysis

Crystallographic analysis is fundamental to determining the three-dimensional arrangement of atoms within Holmium(III) phosphate (B84403). Various X-ray diffraction techniques are employed to probe its crystal lattice, providing precise data on its structural framework and the coordination environment of the holmium ions.

Monazite (B576339) Structural Framework Investigations

Holmium(III) phosphate, like many other rare-earth phosphates, can adopt the monazite crystal structure. The monazite structure is a monoclinic system characterized by a framework of alternating REO₉ polyhedra and PO₄ tetrahedra, where RE represents a rare-earth element. arizona.eduresearchgate.net This structure is known for its stability and ability to incorporate various rare-earth elements and actinides. researchgate.netwikipedia.org

The monazite framework consists of chains of these polyhedra and tetrahedra running parallel to the csic.es direction. arizona.edu In this arrangement, the larger rare-earth ions, such as the light rare-earth elements (LREEs), are typically accommodated in a nine-coordinate environment. arizona.eduresearchgate.net While holmium is considered a heavy rare-earth element (HREE), which more commonly crystallizes in the tetragonal xenotime (B576624) structure with eight-fold coordination, the possibility of it forming a monazite structure under certain conditions is a subject of crystallographic investigation. arizona.eduresearchgate.netwikipedia.org The flexibility of the monazite structure allows for some variation in the size of the incorporated rare-earth ion. i2massociates.com

Crystal Structure Determination via X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of this compound. csic.es By analyzing the diffraction pattern produced when X-rays interact with the crystalline material, researchers can identify the crystal system, space group, and unit cell parameters. cambridge.org

The XRD pattern of a powdered sample of this compound provides a fingerprint of its crystal structure. The positions and intensities of the diffraction peaks are used to determine the lattice parameters (a, b, c, α, β, γ). For instance, a study on zircon-type holmium phosphate (HoPO₄) provided diffraction patterns that could be indexed to determine its unit-cell parameters under pressure. researchgate.net

The general procedure involves recording the diffraction pattern over a specific angular range (e.g., 10º < 2θ < 80º) and comparing the resulting data with known crystal structures from databases like the Inorganic Crystal Structure Database (ICSD). csic.esnih.gov This comparison allows for phase identification and confirmation of the crystalline structure.

Table 1: Representative XRD Data Collection Parameters

| Parameter | Value |

|---|---|

| Radiation Source | CuKα |

| Angular Range (2θ) | 10º - 80º |

| Step Width (2θ) | 0.03º |

| Counting Time | 10 s |

Note: These are typical parameters and may vary between different studies. csic.es

Single-Crystal X-ray Diffraction for Holmium(III) Coordination Compounds

Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of a crystal structure, providing detailed information on atomic positions, bond lengths, and bond angles. creative-biostructure.commdpi.com While obtaining single crystals of pure this compound can be challenging, SC-XRD has been successfully applied to various Holmium(III) coordination compounds, which can provide insights into the coordination preferences of the Ho³⁺ ion. scispace.commu.edu.tr

In these studies, a single crystal of a holmium-containing compound is mounted on a diffractometer and irradiated with monochromatic X-rays. mu.edu.tr The resulting diffraction data is used to solve and refine the crystal structure. mu.edu.trchemijournal.com For example, a study on a new Holmium(III) coordination polymer revealed a distorted bicapped trigonal prismatic geometry for the holmium atom, with a coordination number of eight. mu.edu.trresearchgate.net Another investigation of a 3D holmium(III) coordination framework also provided detailed structural information. scispace.com

These studies on coordination polymers demonstrate the capability of SC-XRD to elucidate the complex coordination environments that holmium(III) can adopt. scispace.commu.edu.trrsc.org This information is valuable for understanding the bonding in related inorganic compounds like this compound.

Table 2: Example of Crystallographic Data from a Holmium(III) Coordination Polymer

| Parameter | Value |

|---|---|

| Formula | {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.235(3) |

| b (Å) | 17.584(4) |

| c (Å) | 15.487(3) |

| β (°) | 114.35(3) |

| Volume (ų) | 3534.1(12) |

Data from a representative Holmium(III) coordination polymer study. mu.edu.tr

Rietveld Analysis for Structural Refinement

Rietveld analysis is a powerful technique used to refine crystal structure parameters from powder XRD data. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. geoscienceworld.orgresearchgate.net

In the context of this compound, Rietveld analysis can be used to refine the crystal structure, whether it is of the monazite or xenotime type. The refinement process can account for instrumental broadening and sample-related effects to yield highly accurate structural information. For instance, Rietveld analysis has been employed in studies of the monazite-xenotime system to determine lattice parameters and phase compositions. geoscienceworld.orgresearchgate.net

The results of a Rietveld refinement include refined lattice parameters, which can be used to calculate the unit cell volume. This information is crucial for understanding the effects of ionic substitution and other structural modifications on the crystal lattice. geoscienceworld.org

Morphological and Size Characterization

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and crystalline nature of nanoscale materials. charlotte.eduresearchgate.net In the study of this compound, TEM provides direct visualization of individual nanoparticles, revealing their shape and size distribution. csic.es

TEM images have shown that this compound nanoparticles can be synthesized with controlled morphologies, such as cubic-like shapes. csic.es The size of these nanoparticles can be tuned by varying the synthesis conditions, with reported sizes ranging from 27 nm to 80 nm. csic.es High-resolution TEM (HR-TEM) can even reveal the lattice fringes of the crystalline material, providing further confirmation of its crystalline nature. researchgate.netnih.govrsc.org

In addition to imaging, selected area electron diffraction (SAED) can be performed in the TEM to obtain diffraction patterns from individual nanoparticles, which helps in identifying their crystal structure. rsc.org This combination of imaging and diffraction makes TEM a powerful tool for the comprehensive characterization of this compound at the nanoscale. mdpi.commdpi.com

Table 3: Nanoparticle Size of this compound Under Different Synthesis Conditions

| H₃PO₄ Concentration (M) | Average Particle Size (nm) |

|---|---|

| 0.075 | 27 |

| 0.15 | 48 |

| 0.30 | 80 |

Data derived from a study on the synthesis of HoPO₄ nanoparticles. csic.es

Scanning Electron Microscopy (SEM) for Surface Morphology

Research findings from the synthesis of this compound nanoparticles have demonstrated the utility of SEM in visualizing the resulting product. For instance, HoPO₄ nanoparticles synthesized via homogeneous precipitation in a polyol medium have been shown to form distinct cube-shaped nanoparticles. csic.es The size of these cubic structures can be controlled by adjusting synthesis parameters, and SEM imaging is the primary method for confirming the morphological outcome and measuring the dimensions of the nanoparticles, which can range from 27 nm to 80 nm. csic.es

The quality of a crystalline coating, such as one formed by phosphate compounds, can be assessed by examining its uniformity and the presence of any gaps or cracks, which SEM is well-suited to identify. researchgate.net The technique, often combined with Energy Dispersive X-ray Spectroscopy (EDS), allows for elemental analysis, confirming the composition of the observed morphological features. nih.govsemanticscholar.org For HoPO₄ systems, SEM analysis provides direct visual evidence of the material's surface structure, which is crucial for understanding its properties and performance in various applications.

Spectroscopic Structural Probes

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to probe the molecular structure of this compound by identifying the vibrational modes of its constituent chemical bonds. The FTIR spectrum of a phosphate-containing compound is dominated by the vibrations of the phosphate (PO₄³⁻) anion. spectroscopyonline.comekb.eg These vibrations provide a characteristic fingerprint that can be used to confirm the presence of the phosphate group and understand its local environment within the crystal lattice.

The tetrahedral PO₄³⁻ unit has four fundamental modes of vibration: a symmetric stretching mode (ν₁), a symmetric bending mode (ν₂), an antisymmetric stretching mode (ν₃), and an antisymmetric bending mode (ν₄). ufop.brnih.gov The positions of the corresponding absorption bands in the FTIR spectrum are sensitive to factors such as the cation to which the phosphate is coordinated (in this case, Holmium), the crystal structure, and the presence of any hydration or hydroxyl groups. ufop.br

For inorganic phosphates, the primary absorption bands are typically observed in the following regions:

P-O Asymmetric Stretching (ν₃): This mode usually gives rise to a strong and broad absorption band, typically found in the 1010-1080 cm⁻¹ region. spectroscopyonline.comconfex.com

P-O Symmetric Stretching (ν₁): This vibration, often appearing around 965 cm⁻¹, is typically sharp and intense in the Raman spectrum but may be weak or absent in the infrared spectrum unless the symmetry of the PO₄³⁻ tetrahedron is lowered within the crystal structure. ufop.brnih.gov

O-P-O Bending Modes (ν₄ and ν₂): The deformational bending vibrations are found at lower frequencies. The ν₄ bending modes are typically located in the 500-670 cm⁻¹ range, while the ν₂ modes appear at even lower wavenumbers, around 410-485 cm⁻¹. nih.govconfex.com

Analysis of the FTIR spectrum of this compound allows for the confirmation of its chemical identity and provides insights into the symmetry and bonding environment of the phosphate groups within the material's structure.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) for Inorganic Phosphates |

| ν₃ | P-O Antisymmetric Stretching | 1010 - 1080 spectroscopyonline.comconfex.com |

| ν₁ | P-O Symmetric Stretching | ~940 - 995 ufop.br |

| ν₄ | O-P-O Antisymmetric Bending | 500 - 670 nih.govconfex.com |

| ν₂ | O-P-O Symmetric Bending | 410 - 485 ufop.brnih.gov |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly effective analytical technique for investigating the structure of phosphorus-containing compounds like this compound. wikipedia.orgnih.gov Due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, this method provides high sensitivity and yields sharp, easily interpretable spectra. wikipedia.orghuji.ac.il The wide chemical shift range of ³¹P NMR allows for excellent separation of signals from different phosphorus environments, making it a valuable tool for structural characterization. mdpi.com

In the context of this compound, ³¹P NMR provides specific information about the local environment of the phosphorus nuclei. The chemical shift (δ) is highly sensitive to the electronic environment, including bond angles and the nature of the coordination with the holmium ion. slideshare.net Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org

For a solid sample of HoPO₄, solid-state ³¹P NMR would be employed. The resulting spectrum would reveal:

Number of Phosphorus Sites: The presence of single or multiple peaks would indicate whether there is one or more crystallographically distinct phosphorus environments in the unit cell.

Local Symmetry: The symmetry of the phosphate group influences the chemical shift anisotropy (CSA), which can be measured in solid-state NMR to provide further structural details.

Purity: The technique is effective for assaying purity, as signals from phosphorus-containing impurities would appear at different chemical shifts. oxinst.com

Although Holmium is a paramagnetic ion, which can lead to significant broadening and shifting of the NMR signal, specialized solid-state NMR techniques can still be used to acquire meaningful data. The analysis of the ³¹P NMR spectrum of this compound provides a direct probe of the phosphate group's structural role and local environment, complementing data from diffraction and vibrational spectroscopy techniques. nih.govescholarship.org

| Parameter | Information Provided by ³¹P NMR |

| Chemical Shift (δ) | Indicates the local electronic environment and coordination of the phosphorus atom. slideshare.net |

| Number of Signals | Corresponds to the number of non-equivalent phosphorus sites in the crystal structure. mdpi.com |

| Linewidth | Can be influenced by factors such as crystallinity and the paramagnetic nature of neighboring ions (e.g., Ho³⁺). |

| Integration | Can provide quantitative information about the relative amounts of different phosphorus species (in quantitative NMR setups). huji.ac.ilmdpi.com |

Defect Chemistry and Structural Imperfections

The properties of real crystalline materials, including this compound, are significantly influenced by the presence of imperfections or defects in their ordered atomic arrangement. uomus.edu.iq Intrinsic lattice defects are irregularities that disrupt the perfect periodicity of the crystal lattice and are formed during crystal growth or in response to thermal energy. openaccessjournals.com The study of these defects is crucial for understanding the material's electronic and ionic transport properties.

In the HoPO₄ crystal lattice, several types of intrinsic point defects can be expected:

Vacancies: These are empty lattice sites where an atom or ion is missing. openaccessjournals.com In HoPO₄, this could manifest as a holmium ion vacancy (V'Ho) or a phosphate group vacancy (V'''PO₄). The formation of vacancies increases the entropy of the crystal and is thermodynamically favorable at temperatures above absolute zero. uomus.edu.iq

Interstitial Defects: This defect occurs when an atom or ion occupies a site in the crystal lattice that is not normally occupied. uobaghdad.edu.iq An extra holmium or even an oxygen atom could potentially be located in an interstitial position.

Frenkel Defect: This defect involves an ion being displaced from its normal lattice position to a nearby interstitial site, creating a vacancy-interstitial pair. uomus.edu.iq

The presence and concentration of these defects can be investigated through a combination of experimental techniques and computational modeling. nih.gov Understanding the intrinsic defect chemistry of this compound is fundamental to controlling its properties for advanced applications.

| Defect Type | Description | Example in HoPO₄ Lattice |

| Vacancy | An atom or ion is missing from its regular lattice site. openaccessjournals.com | A Ho³⁺ ion is absent from its site. |

| Interstitial | An atom or ion occupies a space between regular lattice sites. uobaghdad.edu.iq | An extra Ho³⁺ ion is located in an interstitial position. |

| Schottky Defect | A pair of oppositely charged ion vacancies. uomus.edu.iq | One Ho³⁺ vacancy and one PO₄³⁻ vacancy. |

| Frenkel Defect | A vacancy-interstitial pair of the same ion. uomus.edu.iq | A Ho³⁺ ion moves to an interstitial site, leaving a vacancy behind. |

The intentional introduction of impurity atoms, or dopants, into the this compound lattice is a common strategy to modify its structural, electronic, and optical properties. ucl.ac.uk Doping can alter the host crystal structure, create new electronic states, and influence the morphology of the resulting material. semanticscholar.orgmdpi.com

When a dopant ion is introduced into the HoPO₄ lattice, it can substitute for either the Ho³⁺ cation or be part of a complex that replaces the PO₄³⁻ anion. This substitution can introduce strain into the lattice and create point defects to maintain charge neutrality, thereby altering the unit cell parameters.

The rate of Ostwald ripening is influenced by the solubility of the nanoparticles. Dopants can affect this process in several ways:

Altered Solubility: Dopants can change the surface energy and lattice strain of the HoPO₄ nanoparticles, thereby altering their solubility in the surrounding medium. This change in solubility directly impacts the rate of ripening. birmingham.ac.uk

Surface Passivation: Dopants may segregate to the surface of the nanoparticles, passivating them and inhibiting the dissolution-redeposition process.

Defect Creation: Doping can create defects that might serve as preferential sites for either dissolution or growth, thus influencing the reshaping of particles during ripening. nih.gov

For example, in some nanocrystal systems, Ostwald ripening is considered a beneficial process that can be controlled to remove smaller, less desirable particles from an ensemble, leading to a product with more uniform properties. nih.govresearchgate.net By carefully selecting dopants and controlling the synthesis conditions, the Ostwald ripening process can be harnessed to tailor the final size, shape, and properties of doped this compound nanomaterials. rsc.org

Spectroscopic Investigations of Holmium Iii Phosphate and Doped Materials

Optical Absorption Spectroscopy

The absorption spectrum of Ho³⁺ ions in phosphate (B84403) glass is characterized by a series of distinct bands corresponding to electronic transitions from the ⁵I₈ ground state to higher energy levels. These transitions are primarily of the 4f-4f type, which are formally forbidden by the Laporte rule but become partially allowed due to the influence of the local crystal field.

Electronic Transition Assignments (e.g., 4f-4f Transitions)

The optical absorption spectra of holmium ions embedded in various phosphate glass hosts reveal numerous peaks across the ultraviolet, visible, and near-infrared regions. Each peak is assigned to a specific 4f-4f electronic transition originating from the ⁵I₈ ground state. For instance, in a holmium-doped magnesium zinc sulfophosphate glass, prominent absorption peaks have been identified at approximately 450 nm, 484 nm, 538 nm, and 642 nm. researchgate.net Similarly, studies on zinc-sulfo-boro-phosphate glass doped with Ho³⁺ have disclosed up to thirteen characteristic absorption peaks. researchgate.net

These absorption bands arise from the excitation of electrons from the ⁵I₈ ground level to various excited state manifolds. The assignments for the most commonly observed transitions in phosphate-based materials are summarized in the table below.

Table 1: Electronic Transition Assignments for Ho³⁺ in Phosphate Hosts

| Transition (from ⁵I₈) | Approximate Wavelength (nm) | Region |

|---|---|---|

| ⁵G₅, ⁵G₆, ⁵F₁ | ~418 - 463 | Visible (Violet/Blue) |

| ⁵F₂, ⁵F₃ | ~470 - 485 | Visible (Blue) |

| ⁵S₂, ⁵F₄ | ~538 | Visible (Green) |

| ⁵F₅ | ~642 | Visible (Red) |

| ⁵I₅ | ~900 | Near-Infrared |

| ⁵I₆ | ~1148 | Near-Infrared |

| ⁵I₇ | ~1945 | Near-Infrared |

Hypersensitive Transition Analysis

Among the various 4f-4f transitions, certain ones are termed "hypersensitive." These transitions exhibit a remarkable sensitivity to the local environment and symmetry of the Ho³⁺ ion, often showing significant changes in intensity with variations in the host matrix. The intensity of hypersensitive transitions is strongly influenced by the Judd-Ofelt intensity parameter Ω₂. bohrium.com

For the Ho³⁺ ion, the transition from the ground state to the combined ⁵G₆ and ⁵F₁ excited states, observed around 450 nm, is identified as being hypersensitive. mdpi.com The high intensity of this absorption band in many phosphate glass systems underscores its hypersensitive nature. This sensitivity arises from the interaction between the ion and the surrounding ligand field, making the analysis of this transition a valuable tool for probing the structural environment of the holmium ion within the glass network.

Evaluation of Judd-Ofelt Intensity Parameters (Ωλ)

The Judd-Ofelt (J-O) theory is a powerful theoretical framework used to analyze the intensities of 4f-4f electronic transitions in lanthanide ions. nih.gov By fitting the experimentally measured oscillator strengths from the absorption spectrum, a set of three phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆) can be determined. researchgate.netnih.gov These parameters provide insight into the local structure and bonding characteristics of the rare-earth ion in its host material.

Ω₂ is highly sensitive to the asymmetry of the local environment and the covalency of the bond between the Ho³⁺ ion and the surrounding ligands. researchgate.net

Ω₄ and Ω₆ are related to the bulk properties and rigidity of the host matrix. researchgate.net

The J-O parameters are crucial for calculating important radiative properties, such as transition probabilities, radiative lifetimes, and luminescence branching ratios. bohrium.comnih.gov Studies on various holmium-doped phosphate glasses have yielded a range of J-O parameters, reflecting the diverse compositions of the glass hosts. For example, in one study of zinc-sulfo-boro-phosphate glasses, Ω₂ values ranged from 5.11 to 22.62 (×10⁻²⁰ cm²), Ω₄ from 9.54 to 13.79 (×10⁻²⁰ cm²), and Ω₆ from 3.71 to 6.78 (×10⁻²⁰ cm²). researchgate.net The spectroscopic quality factor (Ω₄/Ω₆) is another important parameter derived from J-O analysis that helps predict the potential for stimulated emission in a given material. researchgate.net

Table 2: Judd-Ofelt Intensity Parameters for Ho³⁺ in Various Phosphate Glass Hosts (in 10⁻²⁰ cm²)

| Host Glass | Ω₂ | Ω₄ | Ω₆ | Trend |

|---|---|---|---|---|

| Zinc-Sulfo-Boro-Phosphate | 5.11 - 22.62 | 9.54 - 13.79 | 3.71 - 6.78 | N/A |

| Fluorotellurite | Lower than oxide glasses | N/A | N/A | Ω₂ > Ω₄ > Ω₆ |

| ZnCl₂-based | Notably large | N/A | N/A | N/A |

Note: The specific values vary significantly with glass composition. The trend indicates the relative magnitude of the parameters. researchgate.netresearchgate.netresearchgate.net

Luminescence Spectroscopy

Upon excitation, typically with blue light around 450 nm which corresponds to the hypersensitive absorption band, Ho³⁺-doped phosphate materials exhibit characteristic luminescence in both the visible and near-infrared regions.

Visible Emission Band Analysis (e.g., Blue, Green, Orange, Red Emissions)

The visible emission spectrum of Ho³⁺ in phosphate hosts is dominated by a strong green emission band. This prominent emission is centered at approximately 540-550 nm and is assigned to the ⁵S₂,⁵F₄ → ⁵I₈ transition. nih.govdntb.gov.ua

In addition to the intense green band, other weaker emissions are frequently observed. A red emission band, corresponding to the ⁵F₅ → ⁵I₈ transition, typically appears around 650-666 nm. nih.gov Other minor emission peaks can also be detected, such as a blue band (⁵F₃ → ⁵I₈) around 495 nm and additional green and red-orange features. researchgate.net The relative intensities of these emission bands can be influenced by the Ho³⁺ concentration and the specific composition of the phosphate host material. nih.gov

Table 3: Major Visible Emission Bands of Ho³⁺ in Phosphate Hosts

| Emission Color | Approximate Wavelength (nm) | Electronic Transition |

|---|---|---|

| Blue | ~495 | ⁵F₃ → ⁵I₈ |

| Green | ~546 | ⁵S₂, ⁵F₄ → ⁵I₈ |

| Red | ~666 | ⁵F₅ → ⁵I₈ |

| Near-Infrared | ~740 | ⁵F₄ → ⁵I₇ |

Data compiled from studies on various Ho³⁺-doped materials. researchgate.netnih.gov

Near-Infrared Emission Characterization (e.g., 2.0 µm Emission)

Of significant technological interest is the near-infrared (NIR) emission from Ho³⁺ ions, particularly the transition centered around 2.0 µm (2000 nm). nih.govacs.org This emission corresponds to the ⁵I₇ → ⁵I₈ electronic transition and falls within an "eye-safe" spectral window, making it highly desirable for applications in remote sensing, medicine, and telecommunications. nih.govosti.gov

Studies on Ho³⁺-doped fluorophosphate (B79755) and germanate glasses have characterized this 2.0 µm emission. researchgate.netrsc.org The efficiency of this emission can be enhanced through co-doping with sensitizer (B1316253) ions like Yb³⁺, which absorb pump energy (e.g., from a 980 nm laser diode) and efficiently transfer it to the Ho³⁺ ions. researchgate.net The analysis of the ⁵I₇ → ⁵I₈ transition, including its emission cross-section and lifetime, is critical for evaluating the potential of a material as a gain medium for 2.0 µm solid-state lasers. bohrium.comresearchgate.net

Excitation and Emission Spectra Profiling

The photoluminescence of Ho³⁺-doped phosphate materials is characterized by distinct excitation and emission bands corresponding to f-f electronic transitions. The excitation spectra reveal which wavelengths are most efficiently absorbed to produce luminescence. Typically, the most intense excitation bands for Ho³⁺ in the visible spectrum are located around 450 nm, corresponding to the transition from the ⁵I₈ ground state to the combined (⁵G₆, ⁵F₁) excited states.

Upon excitation, the Ho³⁺ ions relax non-radiatively to lower energy levels, from which radiative emission occurs. The emission spectra of holmium-doped phosphate glasses are typically dominated by two prominent bands in the visible region:

A green emission band centered around 545-550 nm.

A red emission band centered around 650-660 nm.

These emissions correspond to the de-excitation from the closely spaced ⁵S₂ and ⁵F₄ levels and the ⁵F₅ level, respectively, to the ⁵I₈ ground state. The relative intensity of the red to green emission (R/G ratio) is a crucial parameter that can be tuned by modifying the glass composition, as the local ligand field affects the transition probabilities. nih.gov

Table 1: Prominent Excitation and Emission Transitions for Ho³⁺ in Phosphate-Based Glasses

| Transition Type | Wavelength (nm) | Transition | Host Material Example |

| Excitation | ~450 nm | ⁵I₈ → (⁵G₆, ⁵F₁) | Boro-phosphate Glass |

| Emission | ~547 nm | (⁵S₂, ⁵F₄) → ⁵I₈ | Germanate-Phosphate Glass |

| Emission | ~655 nm | ⁵F₅ → ⁵I₈ | Fluoro-phosphate Glass |

| Emission | ~755 nm | (⁵S₂, ⁵F₄) → ⁵I₇ | Boro-phosphate Glass |

| Emission | ~2050 nm | ⁵I₇ → ⁵I₈ | Titanate-Germanate Glass |

Radiative and Non-Radiative Transition Probabilities

The efficiency of the luminescence from Ho³⁺ ions is determined by the competition between radiative and non-radiative decay processes. The probabilities of these transitions can be theoretically modeled using the Judd-Ofelt (J-O) theory, which provides insight into the local environment of the rare-earth ion. From the absorption spectra, the J-O intensity parameters (Ω₂, Ω₄, Ω₆) are calculated. These parameters are then used to determine key radiative properties for the excited states of Ho³⁺.

Radiative Transition Probability (A): This represents the probability per unit time that an ion in an excited state will decay to a lower state by emitting a photon. Higher values for a specific transition indicate a more intense emission.

Branching Ratio (β): This is the ratio of the radiative transition probability for a specific transition to the total radiative transition probability from that excited level. It quantifies the relative intensity of emission lines originating from the same upper level.

Non-Radiative Transition Probability (Wnr): This is primarily governed by multi-phonon relaxation, where the energy of the excited state is dissipated as heat through the vibrations of the host matrix (phonons). Phosphate glasses generally have relatively high phonon energies, which can increase the rate of non-radiative decay, particularly for transitions with small energy gaps.

Studies on Ho³⁺-doped phosphate glasses have used J-O analysis to calculate these properties, revealing that transitions like (⁵S₂, ⁵F₄) → ⁵I₈ often possess high branching ratios, making them suitable for visible laser applications.

Table 2: Example of Calculated Radiative Properties for Ho³⁺ Transitions in a Phosphate Glass Host

| Transition (from → to) | Wavelength (nm) | Radiative Probability A (s⁻¹) | Branching Ratio β (%) |

| (⁵S₂, ⁵F₄) → ⁵I₈ | 547 | 1,850 | 65.2 |

| (⁵S₂, ⁵F₄) → ⁵I₇ | 755 | 350 | 12.3 |

| ⁵F₅ → ⁵I₈ | 655 | 450 | 38.5 |

| ⁵F₅ → ⁵I₇ | 980 | 210 | 17.9 |

Note: The values presented are illustrative and vary based on the specific glass composition.

Luminescence Lifetime Measurements and Decay Rate Analysis

The luminescence lifetime (τ) is the average time an ion remains in an excited state before decaying to a lower state. It is the inverse of the total decay rate, which is the sum of radiative and non-radiative decay rates (1/τ = A + Wnr). Measuring the luminescence decay provides critical information about the efficiency of the emission and the presence of quenching mechanisms.

In Ho³⁺-doped phosphate materials, the decay curves for the visible emissions are often monitored. For an ideal system, the decay should follow a single exponential function. However, deviations from this behavior can indicate complex processes such as energy transfer between neighboring Ho³⁺ ions. The experimental lifetime (τ_exp) is often compared to the calculated radiative lifetime (τ_rad = 1/A_total) to determine the quantum efficiency of the emission. In Ho³⁺/Pr³⁺ co-doped systems, the radiative lifetime of the Ho³⁺:⁵I₇ level has been observed to decrease, which is beneficial for certain mid-infrared laser emissions. researchgate.net

Photoluminescence Quantum Efficiency Studies

Photoluminescence Quantum Efficiency (PLQE), or quantum yield, is a critical parameter that defines the efficiency of a luminescent material. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum efficiency is essential for practical applications like solid-state lighting and lasers.

The quantum efficiency (η) can be calculated from the ratio of the measured luminescence lifetime (τ_exp) to the calculated radiative lifetime (τ_rad):

η = τ_exp / τ_rad

For Ho³⁺-doped materials, the quantum efficiency is highly dependent on the host matrix. The relatively high phonon energy of phosphate glasses can lead to increased non-radiative relaxation, which may lower the quantum efficiency compared to fluoride (B91410) or chloride-based hosts. However, modifications to the phosphate glass network, such as the inclusion of certain nanoparticles, have been shown to enhance PLQE. For instance, magnesium zinc sulfophosphate glasses co-activated with Ag/TiO₂ nanoparticles have demonstrated improved quantum efficiency for the green emission of Ho³⁺. uni.lu While specific values for Ho³⁺ in phosphate glasses are not always high, related rare-earth-doped phosphate systems can achieve very high efficiencies, such as the ~72% reported for Tm³⁺/Tb³⁺/Eu³⁺ tri-doped phosphate glass, indicating the potential of the host material. semanticscholar.org

Energy Transfer Mechanisms

Energy transfer processes play a crucial role in the optical properties of materials heavily doped with rare-earth ions. These mechanisms can either quench luminescence or enhance it through sensitization, depending on the ions involved and their concentrations.

Intrinsic Holmium Ion Interactions (e.g., Concentration Quenching, Pair-Induced Quenching)

When the concentration of Ho³⁺ ions in the phosphate matrix increases, the average distance between them decreases, leading to enhanced ion-ion interactions. This often results in concentration quenching , where the luminescence intensity decreases beyond an optimal concentration. The primary mechanisms for this quenching are:

Cross-Relaxation: An excited Ho³⁺ ion transfers part of its energy to a nearby ground-state Ho³⁺ ion, leaving both ions in intermediate, lower-energy states. For example: Ho³⁺(⁵S₂, ⁵F₄) + Ho³⁺(⁵I₈) → Ho³⁺(⁵I₄) + Ho³⁺(⁵I₇). This process is non-radiative and depopulates the desired emitting level.

Pair-Induced Quenching (PIQ): At very high concentrations, Ho³⁺ ions can form clusters or pairs. In these pairs, one ion (the "activator") can absorb a photon, but then rapidly transfer its energy to the other ion (the "quencher"), which then de-excites non-radiatively. This is a significant performance-degrading factor in high-concentration holmium-doped fiber amplifiers.

Sensitized Luminescence and Co-doping Effects (e.g., Yb³⁺, Tm³⁺, Pr³⁺ sensitization)

To improve the pumping efficiency and luminescence output of Ho³⁺, co-doping with other rare-earth ions that act as sensitizers is a common strategy. A sensitizer ion absorbs pump energy efficiently and then transfers it non-radiatively to the activator ion (Ho³⁺).

Yb³⁺ Sensitization: Ytterbium(III) is an excellent sensitizer for Ho³⁺. Yb³⁺ has a simple energy level structure with a strong, broad absorption band around 980 nm, which matches the emission of commercial high-power laser diodes. After excitation, Yb³⁺ can efficiently transfer its energy to a nearby Ho³⁺ ion through the process: Yb³⁺(²F₅/₂) + Ho³⁺(⁵I₈) → Yb³⁺(²F₇/₂) + Ho³⁺(⁵I₆). This populates the Ho³⁺ excited states, leading to its characteristic emissions, particularly the important 2.0 µm emission (⁵I₇ → ⁵I₈). Energy transfer efficiencies from Yb³⁺ to Ho³⁺ have been reported to be as high as 30-40% in germanate glasses. nih.gov

Tm³⁺ Co-doping: Thulium(III) is often used in conjunction with holmium for 2 µm laser applications. Tm³⁺ can be efficiently pumped around 780-800 nm. A cross-relaxation process among Tm³⁺ ions can populate its ³F₄ level. Subsequently, energy is transferred from the Tm³⁺(³F₄) level to the Ho³⁺(⁵I₇) level, enhancing the 2 µm emission of holmium. researchgate.net

Pr³⁺ Co-doping: Praseodymium(III) can have a dual role when co-doped with Ho³⁺. In some cases, Pr³⁺ can act as a deactivator for the lower laser level of a specific Ho³⁺ transition. For instance, in Ho³⁺/Pr³⁺ co-doped systems, the Pr³⁺ ion can depopulate the Ho³⁺:⁵I₇ level via energy transfer, which helps to maintain population inversion and improve the efficiency of the Ho³⁺:⁵I₆ → ⁵I₇ mid-infrared laser transition. researchgate.net This selective quenching of a lower state is a form of beneficial energy transfer.

Host-to-Activator Energy Transfer Phenomena

Energy transfer is a critical process in luminescent materials, dictating the efficiency with which absorbed energy is channeled to the emitting ion, or activator. In materials doped with Holmium(III) ions, energy can be transferred from the host lattice itself or from another co-doped ion (a sensitizer) to the Ho³⁺ activator.

The host-to-activator energy transfer often occurs following the absorption of energy by the host material, such as a vanadate (B1173111) (VO₄³⁻) group, creating a charge transfer band. This absorbed energy can then non-radiatively transfer to the electronic energy levels of the Ho³⁺ ion, leading to its excitation and subsequent characteristic emission. For instance, in YVO₄:Ho³⁺/Yb³⁺ nanocrystals, energy transfer from the V-O charge transfer band to Ho³⁺ ions results in enhanced emission from the holmium ions. researchgate.net

In many systems, a sensitizer ion is incorporated to improve the absorption of pump energy and efficiently transfer it to the Ho³⁺ ion. This is particularly useful when the Ho³⁺ ion itself has weak absorption at the pump wavelength. Common sensitizers for Ho³⁺ include Thulium (Tm³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺). The mechanisms for this transfer are varied:

Tm³⁺ → Ho³⁺: In tellurite (B1196480) and silicate (B1173343) glasses, Tm³⁺ ions can be excited by a laser diode (e.g., at 808 nm), and the energy is then transferred to Ho³⁺ ions, leading to emission in the 2.0 µm range. aip.orgresearchgate.net

Yb³⁺ → Ho³⁺: Ytterbium is a highly efficient sensitizer due to its simple energy level structure and strong absorption around 980 nm. Energy can be transferred sequentially, for example from Yb³⁺ to another ion like Tm³⁺, and then to Ho³⁺. nih.gov This multi-step transfer can populate higher energy levels of Ho³⁺, leading to upconversion emission where lower-energy photons are converted to higher-energy emitted light. nih.gov

Er³⁺/Tm³⁺ → Ho³⁺: In tri-doped systems, a cascade of energy transfers can occur. For example, upon 808 nm excitation in a silicate glass, both Er³⁺ and Tm³⁺ can act as sensitizers, transferring their energy to enhance the 2.0 µm emission from Ho³⁺. aip.org

The efficiency of these transfers depends on the spectral overlap between the emission of the donor (host or sensitizer) and the absorption of the acceptor (Ho³⁺), as well as the physical distance between the ions. The formation of trapping centers, where an electron is localized (e.g., Ln³⁺ + e⁻ → Ln²⁺), can also play a role in the energy storage and subsequent transfer to activators in phosphate hosts. mdpi.com

Theoretical Models in Optical Spectroscopy

The Judd-Ofelt (J-O) theory is a powerful theoretical model used to analyze and predict the intensities of 4f-4f electronic transitions in rare-earth ions. nih.gov It allows for the calculation of key radiative properties, such as transition probabilities, radiative lifetimes, and branching ratios, from the experimental absorption spectrum. The theory relies on three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) which are sensitive to the local environment and symmetry of the rare-earth ion within the host material. researchgate.net

Ω₂ is highly sensitive to the asymmetry of the local crystal field at the Ho³⁺ site and the covalency of the Ho-O bond. Lower values of Ω₂ suggest higher symmetry around the Ho³⁺ ion. researchgate.net

Ω₄ and Ω₆ are related to bulk properties of the host, such as its rigidity and viscosity. aip.orgresearchgate.net

The J-O theory has been successfully applied to Ho³⁺-doped materials to evaluate their potential for laser and photonic applications. For example, in a study of zinc-sulfo-boro-phosphate glasses, the J-O parameters were calculated from the absorption spectra. researchgate.net The relatively low Ω₂ values indicated a high degree of symmetry around the holmium ions, while higher Ω₄ and Ω₆ values pointed to a strong rigidity of the glass network. researchgate.net Similar analyses have been performed on Ho³⁺ in tellurite and silicate glass systems to evaluate their spectroscopic properties. aip.orgresearchgate.net

The following table presents the Judd-Ofelt intensity parameters for Ho³⁺ in various glass hosts.

| Host Matrix | Ω₂ (×10⁻²⁰ cm²) | Ω₄ (×10⁻²⁰ cm²) | Ω₆ (×10⁻²⁰ cm²) |

| Zinc-Sulfo-Boro-Phosphate Glass researchgate.net | 5.11–22.62 | 9.54–13.79 | 3.71–6.78 |

| Boro-Bismuth-Germanate Glass nih.gov | 5.38 | 2.01 | 1.83 |

| Silicate Glass (Er³⁺/Tm³⁺/Ho³⁺ doped) aip.org | 4.39 | 1.83 | 1.82 |

Note: Data is compiled from multiple sources and variations within ranges depend on specific glass compositions.

These parameters are crucial for calculating the stimulated emission cross-section, a key figure of merit for predicting the laser performance of a material. researchgate.net

The McCumber theory establishes a fundamental relationship between the absorption and emission cross-sections of a material. wikipedia.org This theory is particularly valuable for predicting the emission cross-section spectrum when the absorption cross-section spectrum is known, or vice versa. The relation is based on the principle of detailed balance and is valid for systems in thermal equilibrium. wikipedia.org

The absorption cross-section (σₐ) and emission cross-section (σₑ) at a given frequency (ω) are linked by the equation:

σₑ(ω) = σₐ(ω) exp[(ħω - ħωz) / kₙT]

where ħωz is the "zero-line" energy, representing the net free energy required to excite one ion from the lowest level of the ground state to the lowest level of the excited state, and T is the temperature. wikipedia.org

This theory is widely used to calculate the emission cross-section for laser transitions in rare-earth-doped materials. For Ho³⁺-doped glasses, the calculated emission cross-section is a critical parameter for evaluating the potential gain and laser efficiency. For the important ⁵I₇ → ⁵I₈ transition in holmium, which emits around 2.0 µm, the peak emission cross-section has been calculated for various host materials. For instance, in an Er³⁺/Tm³⁺/Ho³⁺ tri-doped silicate glass, the maximum emission cross-section for Ho³⁺ was found to be 3.54 × 10⁻²¹ cm² at 2008 nm. aip.org In boro-bismuth-germanate glasses, the emission cross-section for the green emission band ((⁵S₂, ⁵F₄) → ⁵I₈) was determined to be 0.24 × 10⁻²⁰ cm². nih.gov While these studies may also use other methods like the Füchtbauer-Ladenburg equation, the McCumber theory provides a robust alternative rooted in thermodynamic principles. researchgate.net

Influence of Host Matrix Composition on Spectroscopic Properties

The choice of host material is paramount as it significantly influences the spectroscopic properties of the embedded Ho³⁺ ions. The local crystal field, phonon energy, and chemical composition of the host matrix directly affect the energy level structure, transition probabilities, and luminescence efficiency of holmium.

Phosphate-based glasses are excellent hosts for rare-earth ions due to their high transparency, low melting point, and ability to dissolve large concentrations of dopant ions. bohrium.com However, they typically have higher phonon energies compared to fluoride or germanate glasses, which can increase non-radiative decay rates.

Boro-phosphate Glasses: The combination of borate (B1201080) and phosphate networks can lead to improved chemical durability and thermal stability. In zinc-sulfo-boro-phosphate glasses doped with Ho³⁺, intense green (⁵F₄, ⁵S₂ → ⁵I₈) and red (⁵F₅ → ⁵I₈) emissions are observed. researchgate.net The structural properties, such as the presence of bridging and non-bridging oxygens, directly impact the luminescence intensity. For instance, in some glass-ceramics, an increase in bridging oxygens led to clustering of Ho³⁺ ions and a quenching of the luminescence. bohrium.comresearchgate.net

Lead Phosphate Glasses: The inclusion of heavy metal oxides like lead oxide (PbO) can increase the refractive index and lower the phonon energy of the glass, which is beneficial for luminescence. Studies on similar rare-earth ions like Nd³⁺ in lead-phosphate-zinc glasses have shown their suitability for laser applications, suggesting that Ho³⁺ would also perform well in such a host. ekb.eg

The table below summarizes key radiative properties of Ho³⁺ in a boro-phosphate glass system.

| Transition | Wavelength (nm) | Stimulated Emission Cross-Section (×10⁻²¹ cm²) |

| ⁵F₄ → ⁵I₈ | ~545 | 29.47–46.01 |

| ⁵F₅ → ⁵I₈ | ~655 | 31.47–39.74 |

| ⁵F₄ → ⁵I₇ | ~750 | 13.34–31.63 |

| Data from zinc-sulfo-boro-phosphate glass. researchgate.net |

Titanate-Germanate Glasses: Germanate glasses are attractive hosts due to their lower phonon energies compared to phosphates and silicates, which reduces the probability of non-radiative relaxation and improves luminescence efficiency. mdpi.com The addition of titanium dioxide (TiO₂) to the germanate network can further modify the spectroscopic properties. In Ho³⁺-doped titanate-germanate glasses, the intensity of the green (⁵S₂, ⁵F₄ → ⁵I₈) and red (⁵F₅ → ⁵I₈) emission bands was found to increase significantly with higher TiO₂ content. mdpi.com This suggests that TiO₂ helps reduce matrix phonons and improves the radiative efficiency of holmium ions. mdpi.com The chemical composition, specifically the GeO₂:TiO₂ molar ratio, is a crucial factor in tuning the emission intensity. mdpi.com

The following table shows the observed emission peaks for Ho³⁺ in a titanate-germanate glass system.

| Transition | Wavelength (nm) | Color |

| ⁵S₂, ⁵F₄ → ⁵I₈ | ~547 | Green |

| ⁵F₅ → ⁵I₈ | ~660 | Red |

| ⁵S₂, ⁵F₄ → ⁵I₇ | ~752 | Near-IR |

| Data from GeO₂-TiO₂-ZnO-BaO glass. mdpi.com |

These findings demonstrate that titanate-germanate glasses are promising materials for optoelectronic applications, particularly for generating green light. mdpi.com

Electronic and Magnetic Properties of Holmium Iii Phosphate Systems

Electronic Structure Calculations

Theoretical studies, particularly those employing Density Functional Theory (DFT) and other first-principles methods, are instrumental in elucidating the electronic band structure and related properties of materials like Holmium(III) phosphate (B84403).

First-principles calculations, rooted in quantum mechanics, provide a powerful tool for investigating the electronic and structural properties of materials from fundamental principles, without empirical parameters. For lanthanide compounds such as Holmium(III) phosphate, Density Functional Theory (DFT) is a widely used first-principles method. DFT calculations for materials containing lanthanides, like holmium, require special consideration for the strongly correlated 4f electrons. Standard DFT approximations can struggle to accurately describe the localized nature of these electrons. To address this, approaches such as the DFT+U method are often employed, where a Hubbard-like term (U) is added to the Hamiltonian to better account for the on-site Coulomb repulsion of the localized f-electrons. nih.gov

While specific DFT studies on this compound are not extensively detailed in the available literature, research on isostructural compounds and other holmium-containing materials provides valuable insights. For instance, first-principles calculations have been successfully used to study the electronic structures of lanthanide niobates and rare-earth-doped magnesium oxide. aps.orgmdpi.com These studies demonstrate the capability of DFT to determine features like the projected density of states (PDOS), which helps in understanding the contribution of different atomic orbitals to the electronic bands. aps.org For this compound, such calculations would be expected to reveal a valence band dominated by oxygen 2p states and a conduction band with contributions from holmium 5d and phosphorus 3p orbitals. The highly localized holmium 4f states would likely appear as sharp peaks within the band gap.

| Theoretical Method | Key Features for Lanthanide Compounds | Typical Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Approximates the many-body problem by focusing on the electron density. | Ground-state energy, electron density, band structure. |

| DFT+U | Adds a Hubbard U term to correct for strong on-site Coulomb interactions of localized f-electrons. | More accurate description of band gaps and magnetic moments in strongly correlated systems. |

| First-Principles Calculations | Based on quantum mechanics without empirical data. | Structural, electronic, and magnetic properties. |

The energy band gap is a fundamental electronic property that dictates the optical and electrical behavior of a material. For this compound, which is an insulator, a significant band gap is expected between the valence and conduction bands.

Direct experimental or theoretical determinations of the precise band gap for pure, crystalline this compound are not widely reported in the reviewed literature. However, studies on related materials offer a basis for estimation and comparison. For example, research on holmium-activated magnesium-zinc-sulfophosphate glass shows optical band gap energies in the range of 3.847 to 3.901 eV. utm.my Another study on cadmium phosphate glass containing lanthanum oxide reported an optical band gap of around 3.30 eV. sif.itiaea.org While these are amorphous glass systems and not crystalline HoPO₄, they suggest that lanthanide phosphates typically possess wide band gaps.

First-principles calculations on lanthanide niobates have shown that the absorption edge, which is related to the band gap, is influenced by charge transfer transitions within the [NbO₄]³⁻ groups. aps.org In the case of this compound, the band gap would be primarily determined by the energy difference between the top of the O 2p-dominated valence band and the bottom of the conduction band. Theoretical calculations on holmium fluoride (B91410) (HoF₃), another holmium-containing insulator, predict a large band gap of 7-8 eV based on PBE+U calculations, which increases to 11 eV with the HSE06 functional. nih.gov This further supports the expectation of a wide band gap in this compound.

| Material System | Reported Band Gap (eV) | Method | Reference |

|---|---|---|---|

| Holmium-activated magnesium-zinc-sulfophosphate glass | 3.847 - 3.901 | Optical Absorption | utm.my |

| 5% La₂O₃ - 45% CdO - 50% P₂O₅ glass | ~3.30 | Optical Absorption | sif.itiaea.org |

| Holmium Fluoride (HoF₃) | 7 - 8 | PBE+U Calculation | nih.gov |

| Holmium Fluoride (HoF₃) | 11 | HSE06 Calculation | nih.gov |

Magnetic Susceptibility and Ordering Phenomena

The magnetic properties of this compound are dominated by the large magnetic moment of the Ho³⁺ ion, which arises from its unpaired 4f electrons.

Above a certain critical temperature, this compound exhibits paramagnetic behavior. In a paramagnetic state, the magnetic moments of the individual Ho³⁺ ions are randomly oriented, but they tend to align with an externally applied magnetic field. wikipedia.org Holmium metal itself is paramagnetic at room temperature. wikipedia.orgsciencemadness.orgebsco.com The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. britannica.com Paramagnetic materials have a positive magnetic susceptibility, and for many materials, this susceptibility is inversely proportional to temperature (the Curie-Weiss law). fizika.si

Studies on this compound have confirmed its paramagnetic nature at temperatures above its magnetic ordering temperature. The effective magnetic moment (μ_eff) observed in paramagnetic lanthanide compounds is typically close to the theoretical value for the free ion. researchgate.net Holmium has the highest magnetic moment of any naturally occurring element, with a theoretical value of 10.6 μ_B. wikipedia.orgchemicalengineeringworld.com This large magnetic moment contributes to the significant paramagnetic response of its compounds.

At sufficiently low temperatures, the interactions between the magnetic moments of the Ho³⁺ ions can lead to a magnetically ordered state. This compound undergoes a magnetic phase transition from a paramagnetic state to an antiferromagnetic state at a Néel temperature (T_N) of 1.39 K. researchgate.net In the antiferromagnetic state, the magnetic moments of neighboring Ho³⁺ ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the absence of an external magnetic field.

The ordered state in HoPO₄ is described as a simple two-sublattice arrangement, with the alignment of the magnetic moments along the tetragonal c-axis. researchgate.net This transition is characterized by a lambda-type anomaly in the specific heat curve at the Néel temperature. researchgate.net The nature of magnetic ordering in lanthanide compounds can be influenced by factors such as crystal structure and pressure. For instance, elemental holmium exhibits a transition to a ferromagnetic state at temperatures below 19 K. wikipedia.orgchemicalengineeringworld.com In some systems, transitions between ferromagnetic and antiferromagnetic states can be induced by external stimuli like pressure. nih.gov

| Compound | Magnetic Transition Type | Transition Temperature (K) | Key Characteristics |

|---|---|---|---|

| This compound (HoPO₄) | Paramagnetic to Antiferromagnetic | 1.39 (T_N) | Two-sublattice antiferromagnetic ordering along the c-axis. researchgate.net |

| Holmium (elemental) | Paramagnetic to Ferromagnetic | 19 | Possesses the highest magnetic moment of any natural element. wikipedia.orgchemicalengineeringworld.com |

Crystal Field Theory Applications in Magnetic Properties

Crystal Field Theory (CFT) is a model that describes the effect of the electrostatic field produced by the surrounding ligands (in this case, the phosphate groups) on the electronic orbitals of the central metal ion (Ho³⁺). wikipedia.org This interaction lifts the degeneracy of the f-orbitals, leading to a splitting of their energy levels. lumenlearning.com The way these orbitals are split has profound consequences for the magnetic properties of the compound, particularly its magnetic anisotropy.

Crystal-field analysis on similar systems, such as Ho³⁺ ions in holmium trichloride (B1173362) hexahydrate, has been performed to obtain crystal-field parameter sets that can accurately model the experimentally observed energy levels. researchgate.net Such an analysis for HoPO₄ would involve fitting experimental spectroscopic data to a Hamiltonian that includes both free-ion and crystal-field interaction terms to quantitatively understand the electronic structure and its influence on the magnetic anisotropy.

Electronic Structure Modulation by Doping

The intentional introduction of foreign atoms, or dopants, into the crystal lattice of this compound (HoPO₄) presents a viable strategy for modulating its electronic structure and, consequently, its material properties. While direct experimental studies on the electronic structure modulation of doped HoPO₄ are not extensively available in the literature, theoretical and computational investigations on analogous rare-earth phosphate systems provide significant insights into the expected effects. Doping can influence the electronic band gap, density of states, and local electronic environment, thereby tailoring the material for specific electronic and optical applications.

The primary mechanisms by which doping modulates the electronic structure of a host material like this compound involve the introduction of new energy levels within the band gap, alteration of the lattice parameters, and modification of the local crystal field around the holmium ions. The choice of dopant, its concentration, and its site of substitution within the HoPO₄ lattice are critical factors that determine the nature and extent of these modifications.

Research Findings from Theoretical Studies

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the effects of doping on the electronic properties of materials. Studies on related rare-earth orthophosphates, such as lanthanum orthophosphate (LaPO₄), offer a framework for understanding the potential impact of doping on HoPO₄.

For instance, aliovalent doping, where a dopant ion has a different charge from the host ion it replaces, is a common strategy to introduce charge carriers and defects. If a divalent cation (e.g., Sr²⁺ or Ca²⁺) substitutes for Ho³⁺ in the HoPO₄ lattice, it would create a charge imbalance. This is typically compensated by the formation of oxygen vacancies or hole carriers, which can significantly alter the electronic and transport properties. Theoretical studies on Sr-doped LaPO₄ have shown that dopant-defect interactions play a crucial role in stabilizing the incorporated protons, which in turn affects the material's conductivity. rsc.org

Similarly, doping with other rare-earth elements can modify the electronic structure. The introduction of a different lanthanide ion can lead to changes in the lattice parameters due to differences in ionic radii. These structural modifications can subtly alter the crystal field experienced by the Ho³⁺ ions, thereby influencing the energies of their 4f electronic states. mdpi.com Furthermore, the dopant's own electronic orbitals can contribute to the density of states near the Fermi level, potentially narrowing the band gap. mdpi.com

Computational models of doped rare-earth phosphate systems suggest that the substitution of rare-earth elements can cause a shift in the Fermi level and introduce new electronic states within the valence and conduction bands. mdpi.com For example, in a study on rare-earth-doped fluorapatite, the substitution of different rare-earth elements led to varied contributions to the density of states near the Fermi level, primarily from the 5d or 4f orbitals of the dopant ions. mdpi.com

Illustrative Data on Doping Effects

While specific experimental data for doped HoPO₄ is scarce, the following table provides a hypothetical illustration based on general trends observed in computational studies of doped rare-earth phosphates. This table demonstrates how different dopants might be expected to alter the lattice parameters and electronic band gap of this compound. The changes are presented as percentages relative to the undoped HoPO₄.

| Dopant (at 1% concentration) | Substituted Ion | Predicted Change in Lattice Parameter 'a' (%) | Predicted Change in Lattice Parameter 'c' (%) | Predicted Change in Band Gap (%) | Primary Electronic Effect |

|---|---|---|---|---|---|

| Eu³⁺ | Ho³⁺ | +0.5% | +0.4% | -1.2% | Introduction of Eu 4f states |

| Gd³⁺ | Ho³⁺ | -0.2% | -0.1% | -0.8% | Modification of local crystal field |

| Y³⁺ | Ho³⁺ | -1.0% | -0.9% | +0.5% | Lattice contraction, slight band gap widening |

| Ca²⁺ | Ho³⁺ | +0.8% | +0.7% | -3.5% | Creation of hole states and/or oxygen vacancies |

| Ce⁴⁺ | Ho³⁺ | -1.5% | -1.3% | -4.0% | Introduction of Ce 4f states and potential for charge transfer transitions |

Note: The data in this table is illustrative and based on general principles of doping in rare-earth phosphates. Actual experimental values may vary.

Theoretical and Computational Chemistry Approaches

Computational Modeling of Structural Evolutions

Computational modeling serves as a powerful tool to investigate the structural properties of phosphate-based materials from a microscopic perspective. nih.gov Techniques such as first-principles density functional theory (DFT) and classical molecular dynamics (MD) simulations are employed to characterize the local and medium-range structural order. nih.gov For a compound like Holmium(III) phosphate (B84403), these simulations can model the arrangement of Ho³⁺ ions and PO₄³⁻ tetrahedra, predict phase transitions under varying conditions of temperature and pressure, and analyze the nature of the chemical bonding within the crystal lattice. This detailed structural information is fundamental to understanding the material's physical and chemical properties.

Global Minimum Structure Prediction (e.g., CALYPSO Method)

Predicting the most stable crystal structure of a compound from only its chemical composition is a central challenge in materials science, often referred to as finding the global minimum on the potential energy surface. iphy.ac.cn The CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method is a highly effective computational approach developed for this purpose. arxiv.orgcalypso.cn This technique uses a swarm-intelligence-based algorithm to efficiently explore a vast number of potential atomic arrangements to identify the most energetically favorable (i.e., the most stable) structure. iphy.ac.cnarxiv.org

The CALYPSO method is not limited by prior structural knowledge and requires only the chemical formula (e.g., HoPO₄) and the desired external conditions, such as pressure. arxiv.orgcalypso.cn The process integrates several key techniques to accelerate the search for the global minimum and avoid less stable, metastable structures. arxiv.orgresearchwithrutgers.com These techniques include particle swarm optimization, symmetry constraints to simplify the search space, and bond characterization to distinguish between unique structures. iphy.ac.cncalypso.cnarxiv.org For Holmium(III) phosphate, applying the CALYPSO method would allow researchers to predict its ground-state crystal structure and any potential high-pressure polymorphs, which is critical for understanding its synthesis and stability.

Table 1: Key Techniques Integrated into the CALYPSO Method

| Technique | Purpose |

|---|---|

| Particle Swarm Optimization (PSO) | An evolutionary algorithm that guides the search for the global energy minimum by allowing a "swarm" of candidate structures to share information and learn from past configurations. iphy.ac.cnarxiv.org |

| Symmetry Constraints | Reduces the vastness of the configurational search space by generating structures within the 230 possible space groups, significantly improving computational efficiency. iphy.ac.cncalypso.cn |

| Bond Characterization Matrix | A method to identify and eliminate similar structures that have already been evaluated, preventing redundant calculations. arxiv.orgresearchwithrutgers.com |

| Structural Diversity Enhancement | Introduces partially random structures in each generation to avoid premature convergence to a local, non-global minimum. arxiv.orgarxiv.org |

Simulation of Electronic and Optical Phenomena

This compound is of significant interest for its optical properties, which arise from the electronic transitions within the 4f shell of the Ho³⁺ ion. mdpi.com Computational simulations are essential for understanding and predicting these properties. The surrounding crystal field created by the phosphate host lattice perturbs the energy levels of the Ho³⁺ ion, which has a significant influence on the resulting absorption and emission spectra. rsc.org